DBCO-NHCO-PEG4-NH-Boc
CAS No.: 1255942-12-1
Cat. No.: VC0525109
Molecular Formula: C34H45N3O8
Molecular Weight: 623.75
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1255942-12-1 |
---|---|
Molecular Formula | C34H45N3O8 |
Molecular Weight | 623.75 |
IUPAC Name | tert-butyl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Standard InChI | InChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-15-31(38)35-16-14-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40) |
Standard InChI Key | YUOUOEOEOWCRQI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Structure
DBCO-NHCO-PEG4-NH-Boc possesses a complex structure composed of three primary functional components: a dibenzocyclooctyne (DBCO) moiety, a polyethylene glycol (PEG4) chain, and a tert-butyloxycarbonyl (Boc) protected amine. The molecular formula is C34H45N3O8 with a precise molecular weight of 623.7 g/mol . The DBCO group is characterized by its strained cyclooctyne ring fused with two benzene rings, providing the reactive alkyne needed for copper-free click chemistry reactions. The four-unit PEG chain (PEG4) serves as a flexible linker that enhances water solubility and biocompatibility. The Boc-protected amine terminus offers a protected functional group that can be selectively deprotected under mild acidic conditions, enabling further chemical modifications.
The IUPAC name of this compound is tert-butyl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate , reflecting its complex structure. Alternative names include DBCO-NH-PEG4-NH-Boc, highlighting its functional components more accessibly.
Physical and Chemical Properties
The physical and chemical properties of DBCO-NHCO-PEG4-NH-Boc significantly influence its applications in bioconjugation and pharmaceutical research. Table 1 summarizes the key physicochemical characteristics of this compound:
Table 1: Physical and Chemical Properties of DBCO-NHCO-PEG4-NH-Boc
Property | Value | Reference |
---|---|---|
Molecular Weight | 623.7 g/mol | |
Exact Mass | 623.32066540 Da | |
XLogP3-AA | 2.2 | |
Hydrogen Bond Donor Count | 2 | |
Hydrogen Bond Acceptor Count | 8 | |
Rotatable Bond Count | 20 | |
Purity (Commercial) | ≥99.19% |
The compound's moderate lipophilicity (XLogP3-AA of 2.2) combined with its hydrogen bonding capabilities (2 donors and 8 acceptors) contributes to a balanced solubility profile suitable for biological applications . The high number of rotatable bonds (20) confers significant molecular flexibility, allowing the compound to adopt various conformations that may facilitate its interaction with biological targets. These properties collectively make DBCO-NHCO-PEG4-NH-Boc well-suited for bioconjugation applications, particularly in aqueous environments where many biological reactions occur.
Identifiers and Nomenclature
For research and regulatory purposes, DBCO-NHCO-PEG4-NH-Boc is associated with various chemical identifiers and nomenclature systems, as detailed in Table 2:
Table 2: Chemical Identifiers and Nomenclature for DBCO-NHCO-PEG4-NH-Boc
These identifiers are essential for unambiguous identification of the compound in scientific literature, databases, and commercial catalogs. The SMILES and InChI notations provide machine-readable representations of the molecular structure, facilitating computational analyses and database searches .
Applications and Functions
Role in Click Chemistry
DBCO-NHCO-PEG4-NH-Boc plays a crucial role in copper-free click chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained cyclooctyne moiety in the DBCO group enables rapid and selective reaction with azide-functionalized molecules under mild physiological conditions without the need for potentially toxic copper catalysts . This bioorthogonal reaction forms stable triazole linkages, creating robust connections between biomolecules or between biomolecules and synthetic compounds.
The PEG4 spacer in DBCO-NHCO-PEG4-NH-Boc provides crucial water solubility and flexibility, reducing steric hindrance and improving reaction kinetics in aqueous environments where many biological reactions are conducted . Additionally, the Boc-protected amine terminus allows for selective deprotection under mild acidic conditions, enabling sequential modification strategies that are valuable in complex bioconjugation protocols.
Applications in Antibody-Drug Conjugates
DBCO-NHCO-PEG4-NH-Boc serves as an important cleavable linker in the synthesis of antibody-drug conjugates (ADCs), a promising class of targeted therapeutics that combine the specificity of antibodies with the cytotoxicity of potent drugs . The compound's bifunctional nature allows it to connect antibodies to cytotoxic payloads through bioorthogonal chemistry while maintaining the structural integrity and function of both components.
In ADC development, the PEG4 spacer of DBCO-NHCO-PEG4-NH-Boc provides several advantages: it enhances water solubility, reduces aggregation, increases plasma half-life, and potentially diminishes immunogenicity of the resulting conjugates. The cleavable nature of the linker allows for controlled release of the drug payload upon reaching target cells, optimizing therapeutic efficacy while minimizing off-target effects .
Research Applications in Material Science and Biomedical Engineering
Beyond its applications in click chemistry and ADC development, DBCO-NHCO-PEG4-NH-Boc has potential utility in various research fields. In material science, it can be used to functionalize surfaces or nanoparticles with biomolecules through copper-free click chemistry, creating bioactive materials for cell culture, tissue engineering, or biosensing applications .
The compound's ability to participate in bioorthogonal chemistry makes it valuable for in vitro and potentially in vivo labeling of biomolecules, enabling tracking and visualization of biological processes with minimal perturbation to the native system. The PEG component enhances biocompatibility and reduces nonspecific interactions, important considerations for biological applications .
Synthesis and Preparation
Purification and Characterization
After synthesis, purification of DBCO-NHCO-PEG4-NH-Boc typically involves techniques such as column chromatography, recrystallization, or preparative HPLC to remove unreacted starting materials and byproducts. Characterization is performed using analytical methods including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final product .
Commercial sources provide DBCO-NHCO-PEG4-NH-Boc with high purity (≥99.19% from some suppliers), reflecting robust manufacturing and purification processes . Proper storage conditions, typically in dry environments protected from light at low temperatures (often -5°C or below), help maintain stability and reactivity of the compound .
When working with DBCO-NHCO-PEG4-NH-Boc, appropriate personal protective equipment including gloves, eye protection, and respiratory protection should be used. Adequate ventilation should be maintained in the laboratory space, and standard chemical hygiene practices should be followed to minimize exposure and contamination risks .
Comparison with Related Compounds
Relationship to BOC-NH-PEG4-NH2
Advantages in Bioconjugation Applications
Compared to other bioconjugation reagents, DBCO-NHCO-PEG4-NH-Boc offers several advantages. The DBCO group enables copper-free click chemistry, avoiding potential cytotoxicity associated with copper catalysts in biological systems. The PEG4 spacer enhances water solubility and reduces steric hindrance, improving reaction efficiency in aqueous environments. The Boc-protected amine provides a latent functionality that can be selectively deprotected for further modifications .
These features collectively make DBCO-NHCO-PEG4-NH-Boc particularly valuable for applications requiring biocompatibility, such as the development of ADCs, bioactive materials, and in vitro or in vivo labeling of biomolecules. The compound's dual reactivity—through both the DBCO group and the protected amine—enables sequential modification strategies that are crucial for complex bioconjugation protocols.
Current Research and Future Perspectives
Recent Applications in Biomedical Research
Current research utilizing DBCO-NHCO-PEG4-NH-Boc spans various biomedical applications, with particular emphasis on the development of targeted therapeutics and diagnostic tools. The compound's role as a cleavable linker in ADC synthesis represents one of its most significant applications, contributing to the advancement of precision medicine approaches for cancer treatment and other diseases .
The bioorthogonal chemistry enabled by DBCO-NHCO-PEG4-NH-Boc also supports research in molecular imaging, where it facilitates the attachment of imaging agents to targeting molecules such as antibodies, peptides, or small molecules. These applications rely on the compound's ability to form stable conjugates under mild conditions without interfering with the biological function of the conjugated biomolecules.
Future Research Directions
Future research involving DBCO-NHCO-PEG4-NH-Boc is likely to explore expanded applications in advanced drug delivery systems, tissue engineering, and bionanotechnology. The compound's utility in copper-free click chemistry positions it as a valuable tool for developing stimuli-responsive materials, targeted nanoparticles, and bioactive surfaces with applications in regenerative medicine and personalized therapeutics.
Additional research may focus on optimizing reaction conditions, exploring structure-activity relationships, and developing new derivatives with enhanced properties or specialized functions. As bioorthogonal chemistry continues to advance, compounds like DBCO-NHCO-PEG4-NH-Boc will likely play increasingly important roles in connecting synthetic chemistry with biological systems, enabling new approaches to understanding and treating disease.
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